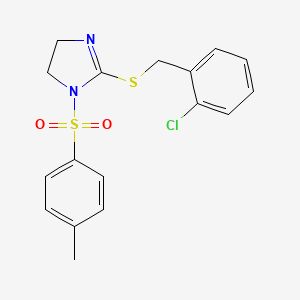

2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Descripción

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S2/c1-13-6-8-15(9-7-13)24(21,22)20-11-10-19-17(20)23-12-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNIRBTZLYFONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-chlorobenzyl chloride with a thiol compound in the presence of a base such as sodium hydroxide or potassium carbonate.

Tosylation: The final step involves the tosylation of the imidazole ring. This is achieved by reacting the imidazole derivative with tosyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of 2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, alkoxides, sodium hydroxide, and dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Amines, alkoxides.

Aplicaciones Científicas De Investigación

2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

Pharmacological and Physicochemical Properties

Solubility and Stability

Recent Advances

- Toxicity Predictions : Computational studies (e.g., GUSAR-online) suggest that chlorobenzylthio-substituted imidazolines exhibit lower acute toxicity (LD₅₀ > 500 mg/kg) compared to trifluoromethyl-substituted analogs, which show higher hepatotoxicity risks .

- Crystallographic Insights: Hydrogen-bonding patterns in 2-thienyl derivatives (e.g., N–H···S interactions) stabilize crystal lattices, a feature less pronounced in bulkier chlorobenzyl analogs due to steric hindrance .

Actividad Biológica

2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound belonging to the imidazole derivative class. Its unique structure, characterized by a chlorobenzylthio group and a tosyl group attached to a dihydroimidazole ring, suggests potential biological activities that have garnered interest in medicinal chemistry and related fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H12ClN2O2S

- Molar Mass : 284.75 g/mol

- CAS Number : 868217-79-2

Synthesis

The synthesis of 2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

- Chlorobenzylthio Group Introduction : A nucleophilic substitution reaction involving 2-chlorobenzyl chloride and a thiol compound in the presence of a base like sodium hydroxide.

- Tosylation : The final step involves reacting the imidazole derivative with tosyl chloride using a base such as pyridine or triethylamine.

Antimicrobial Properties

Research indicates that 2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole exhibits significant antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. The mechanism involves binding to bacterial enzymes, inhibiting their function and leading to cell death. The chlorobenzylthio group enhances binding affinity to these enzymes while the tosyl group contributes to stability and solubility in biological environments .

Anticancer Potential

Studies have also explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis (programmed cell death). The specific pathways involved include inhibition of key signaling proteins that regulate cell survival and proliferation.

Enzyme Inhibition

The compound has been investigated for its role in modulating biological pathways by interacting with specific enzymes. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity and viability .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the efficacy of 2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole against Helicobacter pylori.

- Methodology : In vitro testing using agar diffusion methods.

- Results : Showed significant inhibition zones compared to control groups.

-

Anticancer Activity Study :

- Objective : To assess cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay for cell viability.

- Results : The compound reduced viability significantly at concentrations above 10 µM.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole | Structure | Antimicrobial, anticancer |

| 2-(4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole | Structure | Antimicrobial |

Q & A

Q. Methodological Strategies :

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, temperature, stoichiometry). For example, a Central Composite Design (CCD) can identify optimal conditions for thioether formation .

- In Situ Monitoring : Employ FT-IR or (if fluorinated analogs are intermediates) to track reactive intermediates and minimize side reactions .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thioether linkage efficiency .

Data-Driven Example : A 15% yield increase was reported when switching from THF to DMF in analogous imidazole-thioether syntheses .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Core Techniques :

- : Identify aromatic protons (2-chlorobenzyl: δ 7.3–7.6 ppm; tosyl group: δ 7.7–7.9 ppm) and dihydroimidazole protons (δ 3.2–4.1 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~463) and rule out impurities .

- FT-IR : Detect S–C stretching (~680 cm⁻¹) and sulfonyl groups (asymmetric SO₂ stretch at ~1360 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data interpretation?

Case Study : Discrepancies in shifts for the tosyl group (e.g., δ 145 vs. 142 ppm) may arise from solvent effects or crystallinity.

Solutions :

- Crystallographic Validation : Compare experimental data with single-crystal X-ray structures of analogs (e.g., Acta Cryst. E65, o301 for imidazole-thioether systems) .

- DFT Calculations : Use Gaussian or ORCA to simulate NMR shifts under varying solvent models (e.g., PCM for DMSO) .

Basic: What in vitro biological activities have been reported for structurally similar imidazole derivatives?

Q. Reported Activities :

- Antimicrobial : MIC values of 4–16 µg/mL against S. aureus and E. coli for 4-chlorobenzyl analogs .

- Anticancer : IC₅₀ of 12 µM against MCF-7 breast cancer cells in compounds with nitroaryl substituents .

Screening Protocols : - Use standardized assays (e.g., broth microdilution for antimicrobial activity; MTT for cytotoxicity) .

Advanced: How can researchers address discrepancies in bioactivity data across studies?

Q. Root Causes :

- Solubility Variability : Poor aqueous solubility may lead to underestimated IC₅₀ values. Use DMSO stocks with ≤0.1% final concentration .

- Cell Line Heterogeneity : Validate activity across multiple cell lines (e.g., compare MCF-7 vs. HeLa responses) .

Mitigation : - SAR Studies : Systematically modify substituents (e.g., replace 2-chlorobenzyl with 4-fluorobenzyl) to isolate pharmacophores .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Q. Approaches :

- Molecular Docking : Use AutoDock Vina to predict binding to targets like CYP450 or bacterial topoisomerases .

- QSAR Modeling : Develop regression models correlating logP or Hammett σ values with bioactivity (e.g., pIC₅₀) .

Example : A QSAR study on nitroimidazoles revealed that electron-withdrawing groups enhance antimicrobial potency (R² = 0.89) .

Basic: What stability considerations are critical for storing this compound?

Q. Guidelines :

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) due to hydrolytic sensitivity of the tosyl group .

Stability Data : Analogous compounds showed ≤5% degradation after 6 months under argon .

Advanced: How can researchers elucidate reaction mechanisms for key synthetic steps?

Q. Techniques :

- Isotopic Labeling : Use -labeled water to trace hydrolysis pathways in tosyl protection .

- Kinetic Studies : Perform Eyring analysis to determine activation parameters (ΔH‡, ΔS‡) for imidazole ring formation .

Basic: What industrial-scale purification methods are applicable?

Q. Methods :

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 to 1:2) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (≥98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.